Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-
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Overview
Description
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is a compound that belongs to the class of piperazine derivatives. This compound is known for its significant biological activities, particularly its antibacterial and antiprotozoal properties. It is a derivative of metronidazole, a well-known nitroimidazole antibiotic used to treat various infections caused by anaerobic bacteria and protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other critical biomolecules in microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately results in cell death . The molecular targets include DNA and other cellular components involved in replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic with similar antibacterial and antiprotozoal properties.
Tinidazole: Another nitroimidazole derivative used to treat similar infections.
Ornidazole: A compound with similar structure and function, used in the treatment of anaerobic bacterial and protozoal infections.
Uniqueness
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is unique due to its specific piperazine substitution, which can enhance its biological activity and potentially reduce side effects compared to other nitroimidazole derivatives .
Properties
CAS No. |
74571-56-5 |
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Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-methyl-4-[2-(5-nitroimidazol-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H17N5O2/c1-12-2-4-13(5-3-12)6-7-14-9-11-8-10(14)15(16)17/h8-9H,2-7H2,1H3 |
InChI Key |
CGQVBJOXPFPXIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C=NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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